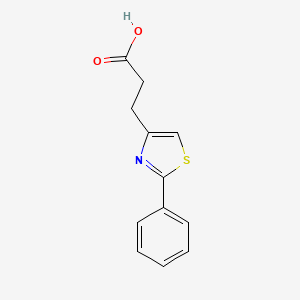

3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid

Descripción

Propiedades

IUPAC Name |

3-(2-phenyl-1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-11(15)7-6-10-8-16-12(13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBKKEJUCZUZSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the phenyl and propanoic acid groups. One common method involves the reaction of 2-aminothiazole with benzaldehyde under acidic conditions to form the thiazole ring. This intermediate is then reacted with bromoacetic acid to introduce the propanoic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to increase yield and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions: 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide.

Reduction: The phenyl group can be reduced using hydrogenation techniques.

Substitution: The hydrogen atoms on the thiazole ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Synthesis of 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic Acid

The synthesis of 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid typically involves methods such as the Hantzsch reaction, which allows for the creation of β-amino acids and their derivatives. The compound can be synthesized from N-phenyl-N-thiocarbamoyl-β-alanine, leading to derivatives that exhibit significant biological activity .

Antimicrobial Properties

Research indicates that compounds derived from thiazole structures, including 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid, display notable antimicrobial activity. In studies, certain derivatives have shown effectiveness against various microbial strains. For instance, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid demonstrated significant antibacterial properties .

Agricultural Applications

One of the prominent applications of this compound is in agriculture. Studies have shown that it can enhance seed yield and oil content in crops such as rapeseed. When applied at specific concentrations (e.g., 150 mg/L), it resulted in a seed yield increase of 19% to 40% compared to control samples. Additionally, it positively influenced the biochemical content of the seeds, including fatty acid composition .

Medicinal Chemistry

In medicinal chemistry, thiazole derivatives are being explored for their potential therapeutic effects. They have been implicated in the treatment of various conditions due to their anti-inflammatory, antiviral, and anticancer properties. The structural characteristics of thiazoles allow them to interact with biological targets effectively .

Case Studies

- Antimicrobial Activity : A study evaluated a series of thiazole derivatives for their effectiveness against bacterial strains. Among these, 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid exhibited promising results against Gram-positive bacteria .

- Agricultural Enhancement : In another study focusing on rapeseed cultivation, the application of 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid led to significant improvements in seed yield and oil content. This was attributed to enhanced growth parameters influenced by the compound .

Summary

The compound 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid showcases a variety of applications across different domains. Its synthesis through established chemical methods allows for the exploration of its biological activities. The antimicrobial properties make it a candidate for developing new antibacterial agents, while its agricultural benefits suggest a role in enhancing crop yields. Ongoing research continues to uncover further potential uses in medicinal chemistry and beyond.

Data Tables

| Application Area | Activity | Concentration Tested | Outcome |

|---|---|---|---|

| Antimicrobial | Bacterial inhibition | Varies by strain | Significant activity observed |

| Agriculture | Seed yield enhancement | 150 mg/L | 19%-40% increase compared to control |

| Agriculture | Oil content improvement | 25 mg/L | Increase by 13.3%-39.3% |

Mecanismo De Acción

The mechanism of action of 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Thiazole-Based Propanoic Acid Derivatives

Key Observations:

- Substituent Effects: The phenyl group at the 2-position (as in the target compound) enhances aromatic stacking interactions in biological systems compared to amino or methyl groups .

- Halogenation : Chlorophenyl substitution (e.g., in CAS 1332530-24-1) increases molecular weight and polarity, which may influence binding specificity .

Key Observations:

- Route Optimization: Route ii (Hantsch reaction) provides superior yields and purity for carbamoylpropanoic acid derivatives compared to direct acylation (Route i) .

- Solvent Effects : Glacial acetic acid improves crystallinity in the target compound, while benzene is phased out due to toxicity concerns .

Key Observations:

Actividad Biológica

3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a thiazole ring, which contributes to its interaction with various biological targets, leading to potential therapeutic applications.

Overview of Biological Activities

The biological activities of 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties by inhibiting bacterial enzymes and disrupting cellular metabolism .

- Anti-inflammatory Properties : It has been investigated for its potential to modulate inflammatory responses, particularly in conditions associated with excessive neutrophil activation .

- Growth Promotion in Plants : Research indicates that it can enhance growth parameters in crops such as rapeseed, increasing seed yield and oil content .

The mechanism through which 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid exerts its effects involves several biochemical pathways:

- Enzyme Interaction : The compound binds to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways crucial for the survival of pathogens.

- Cellular Metabolism Disruption : In bacterial cells, it disrupts key metabolic processes by targeting critical enzymes involved in energy production and biosynthesis .

- Neutrophil Chemotaxis Modulation : It has been shown to influence the chemotactic response of neutrophils in inflammatory conditions, potentially reducing tissue damage during acute inflammation .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of synthesized derivatives of 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid. The results demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was attributed to its interaction with bacterial metabolic enzymes .

Anti-inflammatory Effects

In a model of transient cerebral ischemia in rats, the compound was effective in reducing neurological deficits and infarct size. This suggests a protective role against ischemic injury by modulating inflammatory responses and neutrophil infiltration into affected areas .

The biochemical properties of 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid are summarized in the following table:

| Property | Description |

|---|---|

| Molecular Formula | C12H11N1O2S1 |

| Molecular Weight | 233.29 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

Dosage Effects

Research indicates that the biological effects of 3-(2-Phenyl-1,3-thiazol-4-yl)propanoic acid are dose-dependent. At lower concentrations, it promotes beneficial effects such as growth stimulation in plants and antimicrobial activity. However, higher doses may lead to cytotoxicity or adverse effects on cellular functions .

Q & A

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

- Protocols :

- Cytotoxicity : MTT assay against HeLa cells (IC₅₀ determination).

- Apoptosis : Annexin V/PI staining with flow cytometry.

- Preliminary Data : Thiazole-propanoic acid analogs induced 40% apoptosis at 50 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.